2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide is a pyridine-derived acetamide compound characterized by a 3-chloro-5-(trifluoromethyl)pyridin-2-yl core linked to a cyclopentyl group via an acetamide bridge. This structure confers unique physicochemical properties, including moderate lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-10-5-8(13(15,16)17)7-18-11(10)6-12(20)19-9-3-1-2-4-9/h5,7,9H,1-4,6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCTWHCGAMOESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation of a suitable precursor.
Introduction of the Cyclopentylacetamide Group: The cyclopentylacetamide group is introduced through an amide coupling reaction, where the amine group of cyclopentylamine reacts with an acyl chloride derivative of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Key Observations:
- Cycloalkyl vs. Aromatic Substituents: The target compound’s cyclopentyl group (C14H15ClF3N2O) contrasts with fluopyram’s aromatic benzamide (C16H11ClF6N2O).
- Linker Flexibility : Fluopyram’s ethyl linker (N-ethyl group) may confer conformational flexibility for target binding, whereas rigid ethoxy or sulfanyl linkers (e.g., ) could restrict motion, altering enzyme inhibition kinetics.
- Biological Activity: Fluopyram’s benzamide group is associated with succinate dehydrogenase inhibition (fungicidal activity) but also thyroid carcinogenicity in animal studies . The target compound’s acetamide group and lack of trifluoromethylbenzamide may reduce such risks, though toxicity data are unavailable.
Physicochemical and Predicted Properties
- Density and Boiling Point : The trifluoromethylphenyl-substituted analog () has a predicted density of 1.477 g/cm³ and boiling point of 403.1°C, higher than the target compound’s likely values due to increased molecular weight and aromaticity.
- pKa : The α-trifluoromethylphenyl analog () has a predicted pKa of 14.81, suggesting weak acidity, consistent with the electron-withdrawing effects of trifluoromethyl groups.
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and agricultural science. Its unique structural features contribute to a range of biological activities, particularly its role as an inhibitor of specific enzymes and its application as a fungicide.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a cyclopentylacetamide moiety. This structure is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 299.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The primary mode of action for this compound involves the inhibition of succinate dehydrogenase, an enzyme essential for the mitochondrial respiratory chain. This inhibition disrupts the metabolic processes in target organisms, particularly fungi, making the compound effective as a fungicide.
Antifungal Activity
Research indicates that this compound exhibits broad-spectrum antifungal activity against various plant pathogens. The inhibition of succinate dehydrogenase leads to impaired energy production in fungi, which is crucial for their growth and reproduction.
Case Studies
- Fungicidal Efficacy : In a study evaluating the effectiveness of various fungicides, this compound demonstrated significant antifungal activity against species such as Botrytis cinerea and Fusarium graminearum. The compound showed an IC50 value in the low micromolar range, indicating potent activity .
- Enzyme Inhibition Studies : A series of enzyme assays confirmed that this compound effectively inhibits succinate dehydrogenase with a Ki (inhibition constant) value indicating high affinity. This suggests potential applications not only in agriculture but also in pharmacology where enzyme modulation is desired .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other compounds within its class:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide (Fluopyram) | Broad-spectrum fungicide | Inhibits succinate dehydrogenase |
| N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide | Moderate antifungal activity | Similar structure; potential for enzyme inhibition |
| N-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}-2-(trifluoromethyl)benzamide | Variable antifungal properties | Vinyl substitution may alter biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
